

# Bio-AMS: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bio-AMS*

Cat. No.: *B15568280*

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## Abstract

**Bio-AMS** is a potent and selective inhibitor of bacterial biotin protein ligase (BPL), an essential enzyme in *Mycobacterium tuberculosis* (Mtb). By mimicking the natural reaction intermediate, biotinyl-5'-AMP, **Bio-AMS** effectively blocks the biotinylation of acetyl-CoA carboxylase (ACC), a critical step in the fatty acid biosynthesis pathway. This disruption of fatty acid and lipid production leads to potent anti-tubercular activity, including against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. This document provides a comprehensive technical overview of **Bio-AMS**, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways.

## Introduction

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutics with new mechanisms of action.

**Bio-AMS** represents a promising class of anti-tubercular agents that target the essential fatty acid biosynthesis pathway in *M. tuberculosis*. Its high potency and selectivity for the bacterial enzyme over its human counterpart make it an attractive candidate for further drug development.

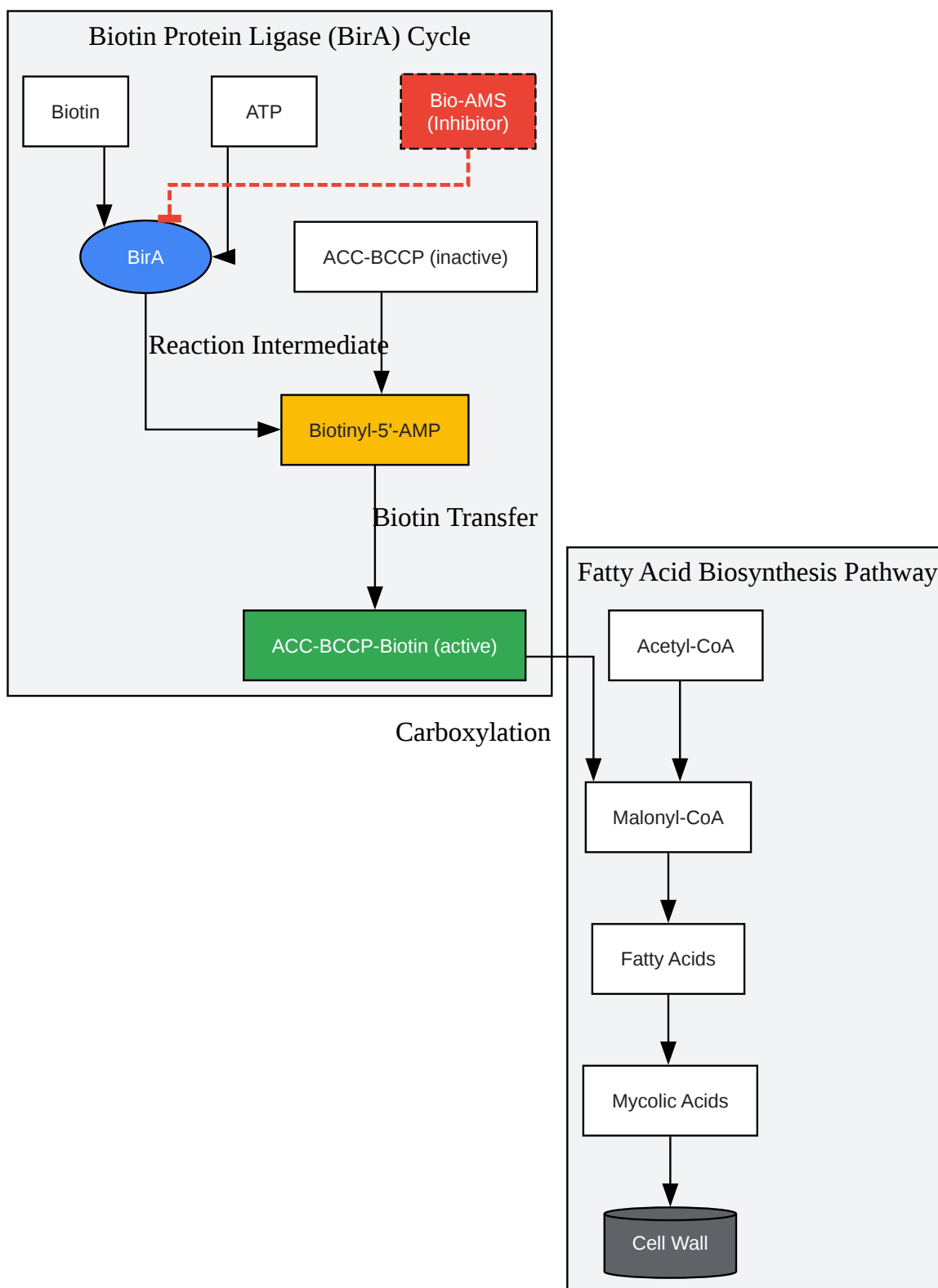
## Physicochemical Properties

Property	Value
Molecular Formula	C20H29N9O7S2[1]
Molecular Weight	571.6 g/mol [1]
Synonyms	1393881-52-1, ChEMBL3140272, 5'-Deoxy-5'- [({5-[(3as,4s,6ar)-2-Oxohexahydro-1h- Thieno[3,4-D]imidazol-4- Yl]pentanoyl}sulfamoyl)amino]adenosine[1]

## Mechanism of Action

**Bio-AMS** is a bisubstrate inhibitor that targets biotin protein ligase (BirA).[2] BirA catalyzes the ATP-dependent covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) domain of acetyl-CoA carboxylase (ACC).[2] This biotinylation is essential for the function of ACC, which carboxylates acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[2] **Bio-AMS** mimics the biotinyl-5'-AMP intermediate, binding tightly to the active site of BirA and preventing the completion of the biotinylation reaction.[2] The subsequent inhibition of fatty acid synthesis disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death.[2]

## Signaling Pathway Diagram



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Caption: Mechanism of **Bio-AMS** inhibition of fatty acid biosynthesis.

## Quantitative Data

**Table 1: In Vitro Efficacy of Bio-AMS against M. tuberculosis**

Parameter	Strain(s)	Value (µM)	Reference
Minimum Inhibitory Concentration (MIC)	MDR and XDR Mtb strains	0.16 - 0.625	<a href="#">[2]</a>
Bactericidal Concentration	Mtb	5	<a href="#">[2]</a>
Synergistic Concentration with Rifampicin & Ethambutol	Mtb	1	<a href="#">[2]</a>

**Table 2: Cytotoxicity of Bio-AMS**

Cell Line	Parameter	Value (µM)	Reference
HepG2 (Human liver cancer cell line)	IC50	> 100	<a href="#">[3]</a>

**Table 3: Pharmacokinetic Parameters of Bio-AMS in a Hollow Fiber Culture System**

Parameter	Value (µM)
Cmax (Central Reservoir)	~32
Cmax (Extracapillary Space)	~17
Half-life	9 - 10 hours

## Experimental Protocols

### Minimum Inhibitory Concentration (MIC) Assay

This protocol is a synthesized methodology for determining the MIC of **Bio-AMS** against *M. tuberculosis*.

#### 1. Bacterial Culture:

- Grow *M. tuberculosis* H37Rv (or other strains of interest) in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80 to mid-log phase (OD600 of 0.4-0.6).

#### 2. Compound Preparation:

- Prepare a stock solution of **Bio-AMS** in dimethyl sulfoxide (DMSO).
- Perform serial two-fold dilutions of the **Bio-AMS** stock solution in a 96-well microplate using supplemented Middlebrook 7H9 broth to achieve the desired concentration range. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

#### 3. Inoculation:

- Adjust the density of the bacterial culture to a McFarland standard of 0.5.
- Further dilute the bacterial suspension in supplemented Middlebrook 7H9 broth and add to each well of the microplate to achieve a final inoculum of approximately  $5 \times 10^5$  CFU/mL.
- Include a positive control (bacteria with no drug) and a negative control (broth only).

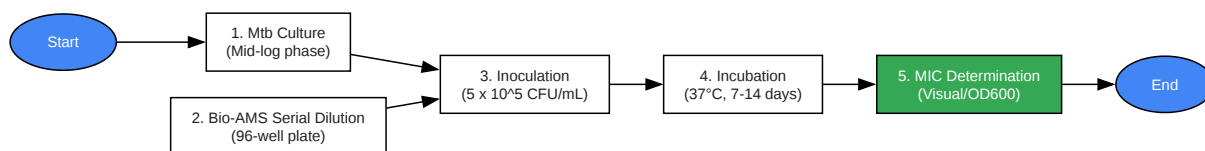
#### 4. Incubation:

- Seal the microplates and incubate at 37°C for 7-14 days.

#### 5. MIC Determination:

- The MIC is defined as the lowest concentration of **Bio-AMS** that results in no visible growth of *M. tuberculosis*. Visual inspection is the primary method, which can be confirmed by measuring the optical density at 600 nm or by using a viability indicator such as resazurin.

## Experimental Workflow Diagram



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Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

## Biotin Protein Ligase (BirA) Inhibition Assay

This is a generalized protocol for assessing the inhibitory activity of **Bio-AMS** against BirA.

### 1. Reagents and Buffers:

- Purified recombinant *M. tuberculosis* BirA enzyme.
- Biotin, ATP, and Magnesium Acetate.
- Substrate peptide (e.g., a 15-mer AviTag peptide).
- Reaction Buffer: 0.5 M bicine buffer, pH 8.3.
- Detection Reagent: A coupled-enzyme system to detect pyrophosphate (PPi) production, or a method to quantify biotinylated peptide.

### 2. Assay Procedure:

- Prepare a reaction mixture containing the reaction buffer, ATP, MgOAc, and the substrate peptide in a 96-well plate.
- Add varying concentrations of **Bio-AMS** (or DMSO for control) to the wells and pre-incubate with the BirA enzyme for a defined period (e.g., 15 minutes) at room temperature.
- Initiate the reaction by adding biotin to the mixture.
- Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

### 3. Detection and Analysis:

- Stop the reaction (e.g., by adding EDTA).
- Measure the amount of biotinylated peptide or the product of the coupled-enzyme reaction (e.g., change in absorbance or fluorescence).
- Calculate the percentage of inhibition for each **Bio-AMS** concentration relative to the DMSO control.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## Conclusion

**Bio-AMS** is a well-characterized inhibitor of *M. tuberculosis* biotin protein ligase with potent in vitro activity against both drug-sensitive and drug-resistant strains. Its specific mechanism of action, targeting a crucial step in fatty acid biosynthesis, provides a strong rationale for its further development as a novel anti-tubercular agent. The data and protocols presented in this guide offer a valuable resource for researchers in the field of tuberculosis drug discovery and development.

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## References

- 1. Fatty acid biosynthesis in *Mycobacterium tuberculosis*: Lateral gene transfer, adaptive evolution, and gene duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Home | AMSbiopharma [amsbiopharma.com]
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